

Introduction: Strategic Importance in Medicinal Chemistry

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Compound of Interest

Compound Name: methyl 3-(1H-tetrazol-1-yl)benzoate
CAS No.: 309279-57-0
Cat. No.: B3123543

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Methyl 3-(1H-tetrazol-1-yl)benzoate (CAS No. 309279-57-0) is a bifunctional organic compound featuring a benzoate ester and a 1-substituted tetrazole ring.^[1] Its primary value lies in the unique properties of the tetrazole moiety. In drug design, the tetrazole ring is widely recognized as a metabolically stable bioisostere of the carboxylic acid group.^{[2][3]} This substitution can enhance a molecule's lipophilicity, metabolic stability, and cell membrane permeability, often leading to improved pharmacokinetic profiles and therapeutic efficacy.^{[2][4]} Consequently, this compound serves as a crucial intermediate for creating complex, drug-like molecules and expanding chemical libraries for high-throughput screening.^[2] The tetrazole motif is present in over 20 marketed drugs with a broad range of activities, including antihypertensive, anticancer, and antiviral applications.^{[3][4]}

Physicochemical and Structural Properties

The fundamental properties of **methyl 3-(1H-tetrazol-1-yl)benzoate** are summarized below. These data are essential for planning synthetic transformations, purification, and formulation studies.

Property	Value	Reference
IUPAC Name	methyl 3-(1H-tetrazol-1-yl)benzoate	[1]
CAS Number	309279-57-0	[1]
Molecular Formula	C ₉ H ₈ N ₄ O ₂	[1]
Molecular Weight	204.19 g/mol	[5]
Appearance	White to off-white solid (Typical)	
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF), moderately soluble in dichloromethane and chloroform.[6]	

Molecular Structure

The molecule's structure consists of a central benzene ring substituted at the 1 and 3 positions. The ester group (-COOCH₃) is at position 1, and the nitrogen-rich tetrazole ring is attached via one of its nitrogen atoms to position 3.

Caption: Molecular structure of **methyl 3-(1H-tetrazol-1-yl)benzoate**.

Synthesis Pathway and Experimental Protocol

The synthesis of 1-aryl tetrazoles is commonly achieved via a [3+2] cycloaddition reaction between an aryl azide and a source of cyanide, or by reacting an aryl amine with sodium azide and an orthoester. A prevalent laboratory-scale synthesis for **methyl 3-(1H-tetrazol-1-yl)benzoate** involves the reaction of methyl 3-aminobenzoate with sodium azide and triethyl orthoformate.

Workflow for Synthesis



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Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Causality: This procedure utilizes the in-situ formation of an intermediate imidate from the amine and triethyl orthoformate. Sodium azide then displaces the ethoxy group, followed by an intramolecular cyclization to form the stable tetrazole ring. Acetic acid serves as a catalyst.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl 3-aminobenzoate (1.0 eq), sodium azide (1.5 eq), and glacial acetic acid (as solvent).
- **Reagent Addition:** Slowly add triethyl orthoformate (1.5 eq) to the stirred suspension.
Rationale: The slow addition helps to control the initial exothermic reaction.
- **Reflux:** Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- **Workup:** Cool the mixture to room temperature and carefully pour it into a beaker of ice water. This step quenches the reaction and precipitates the crude product.
- **Extraction:** Extract the aqueous mixture three times with ethyl acetate. The organic solvent will dissolve the desired product, separating it from inorganic salts.
- **Washing & Drying:** Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acetic acid) and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield the pure product.

Self-Validation: The purity and identity of the final product must be confirmed by spectroscopic methods (NMR, MS) and melting point analysis.

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation. The following data are representative for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (200 MHz, CDCl_3): The proton NMR spectrum is highly diagnostic.
 - δ 8.76 (s, 1H): This singlet corresponds to the lone proton on the tetrazole ring (C-H). Its downfield shift is due to the electron-withdrawing nature of the adjacent nitrogen atoms.[7]
 - δ 8.37 – 8.28 (m, 2H): These signals arise from the aromatic protons ortho to the ester and meta to the tetrazole, respectively.[7]
 - δ 7.65 – 7.50 (m, 2H): This multiplet represents the remaining two aromatic protons.[7]
 - δ 3.93 (s, 3H): A characteristic singlet for the three equivalent protons of the methyl ester group ($-\text{OCH}_3$).[7]
- ^{13}C NMR (50 MHz, CDCl_3): The carbon spectrum confirms the number and electronic environment of the carbon atoms.
 - δ 164.7: The carbonyl carbon of the ester group.[7]
 - δ 148.1: The carbon atom within the tetrazole ring.[7]
 - δ 135.1, 131.7, 129.5, 127.2, 124.3: A series of peaks corresponding to the six carbons of the benzene ring.[7]
 - δ 52.6: The carbon of the methyl group ($-\text{OCH}_3$).[7]

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule.

- $\sim 1730\text{-}1715\text{ cm}^{-1}$ (Strong, Sharp): This prominent absorption band is characteristic of the C=O (carbonyl) stretch of the benzoate ester, with its frequency slightly lowered by conjugation with the aromatic ring.[8]
- $\sim 1300\text{-}1000\text{ cm}^{-1}$ (Strong): This region contains two strong bands from the symmetric and antisymmetric C-O stretches of the ester group.[8]
- $\sim 3100\text{-}3000\text{ cm}^{-1}$ (Weak): Aromatic C-H stretching vibrations.[8]
- $\sim 1600\text{-}1450\text{ cm}^{-1}$ (Medium): Characteristic C=C stretching vibrations within the aromatic ring and N=N stretching from the tetrazole ring.

Mass Spectrometry (MS)

- Expected Molecular Ion ($[M+H]^+$): m/z 205.0720. This corresponds to the protonated molecule and is a primary indicator of the compound's identity and successful synthesis.

Reactivity and Applications in Drug Discovery

Methyl 3-(1H-tetrazol-1-yl)benzoate is primarily used as a versatile building block. Its two main functional groups offer distinct handles for chemical modification.

- **Ester Hydrolysis:** The methyl ester can be readily hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield the corresponding carboxylic acid, 3-(1H-tetrazol-1-yl)benzoic acid. This acid can then be coupled with amines to form amides, a common linkage in pharmaceutical agents.
- **Tetrazole as a Directing Group:** The tetrazole ring can influence the regioselectivity of further electrophilic aromatic substitution reactions, although its electron-withdrawing nature deactivates the ring.
- **Precursor for Bioactive Molecules:** The compound is a key precursor for synthesizing more complex molecules. For instance, the tetrazole-benzoic acid scaffold is a component of angiotensin II receptor blockers (sartans), a major class of antihypertensive drugs. The

tetrazole mimics the carboxylate group of the angiotensin II peptide, enabling potent binding to the receptor.

Safety and Handling

As with all laboratory chemicals, **methyl 3-(1H-tetrazol-1-yl)benzoate** should be handled with appropriate care.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Use in a well-ventilated area or a chemical fume hood.[9]
- Storage: Store in a cool, dry place in a tightly sealed container.
- Disposal: Dispose of waste in accordance with local, regional, and national regulations.[9]

Disclaimer: This information is for guidance only. Always consult the full Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

Methyl 3-(1H-tetrazol-1-yl)benzoate is a high-value chemical intermediate whose utility is firmly established in the field of medicinal chemistry. Its strategic combination of a modifiable ester group and a bioisosteric tetrazole ring makes it an indispensable tool for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is paramount for any research scientist aiming to leverage its potential in drug discovery and development programs.

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